

# (Butan-2-yl)(2-phenylethyl)amine CAS number and structure

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## Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

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## Technical Monograph: (Butan-2-yl)(2-phenylethyl)amine[1]

### Chemical Identity & Structural Analysis[1][2]

This compound is a secondary amine featuring a 2-phenylethyl (phenethyl) backbone

-substituted with a sec-butyl (butan-2-yl) group.[1] It is a structural homolog of the trace amine

-ethylphenethylamine, distinguished by the steric bulk and chirality of the sec-butyl substituent.

[1][2]

## Core Identifiers

Parameter	Detail
IUPAC Name	-(Butan-2-yl)-2-phenylethan-1-amine
Common Synonyms	-sec-butylphenethylamine; -(1-methylpropyl)-2-phenylethylamine
CAS Registry Number	Not Widely Listed (See Note on Isomers below)
Molecular Formula	
Molecular Weight	177.29 g/mol
SMILES	<chem>CCC(C)NCCc1ccccc1</chem>
InChIKey	(Predicted) UVTVSGWMCPAPHZ- UHFFFAOYSA-N (Analogous base)



*Critical Note on Isomers: Public databases frequently index the structural isomer*

-(1-phenylethyl)butan-2-amine (CAS 25102-88-9).[1] Researchers must distinguish between the target compound (phenethyl backbone, 2 carbons between ring and nitrogen) and the alpha-methylbenzylamine derivatives (1 carbon between ring and nitrogen).[1][2]

## Stereochemistry

The sec-butyl group introduces a chiral center at the C2 position of the butyl chain.[1][2] Consequently, this compound exists as two enantiomers:

- (R)-N-(sec-butyl)phenethylamine[1]
- (S)-N-(sec-butyl)phenethylamine[1]

Unless stereospecific reagents are used during synthesis, the product is typically obtained as a racemate.<sup>[1][2]</sup>

## Synthetic Pathways<sup>[2]</sup>

The most robust route to **(Butan-2-yl)(2-phenylethyl)amine** is Reductive Amination.<sup>[1][2]</sup> This method avoids the over-alkylation issues common with direct alkylation (e.g., reacting phenethylamine with 2-bromobutane).<sup>[1][2]</sup>

## Protocol: Reductive Amination via 2-Butanone

This approach utilizes 2-phenylethylamine and 2-butanone (methyl ethyl ketone).<sup>[1][2]</sup> 2-Butanone is preferred over phenylacetaldehyde due to the latter's tendency to polymerize.<sup>[1][2]</sup>

### Reaction Scheme

- Imine Formation: Condensation of 2-phenylethylamine with 2-butanone to form the corresponding imine (Schiff base).<sup>[1][2]</sup>
- Reduction: Reduction of the imine using Sodium Borohydride ( ) or Sodium Triacetoxyborohydride ( )<sup>[1][2]</sup>

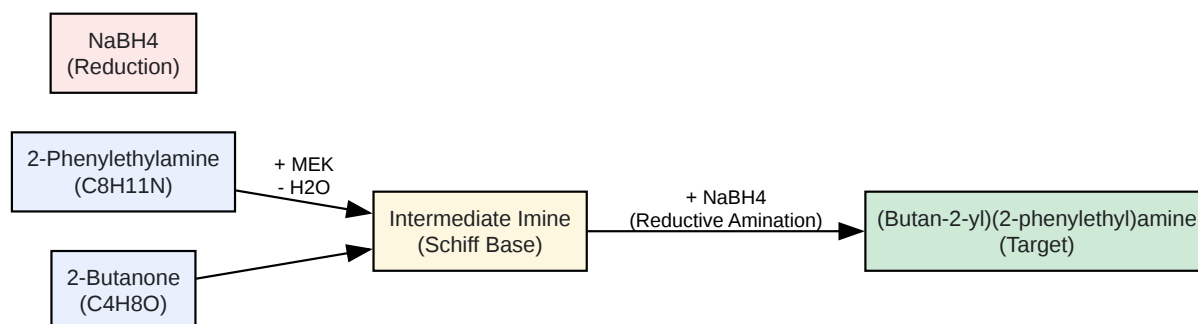
### Step-by-Step Methodology

- Reagents:
  - 2-Phenylethylamine (1.0 eq)<sup>[1][3]</sup>
  - 2-Butanone (1.2 eq)<sup>[1]</sup>
  - Solvent: Methanol (MeOH) or Dichloromethane (DCM)<sup>[2]</sup>
  - Reducing Agent:  
(1.5 eq)<sup>[2]</sup>
  - Drying Agent:

[2]

- Procedure:
  - Step A (Imine Formation): Dissolve 2-phenylethylamine in anhydrous MeOH.[1][2] Add 2-butanone dropwise.[1][2] Add a catalytic amount of acetic acid (optional) to accelerate imine formation.[1][2] Stir at room temperature for 4–6 hours. Note: Molecular sieves (3Å) can be added to scavenge water and push equilibrium.[2]
  - Step B (Reduction): Cool the reaction mixture to 0°C in an ice bath. Add portion-wise over 30 minutes (caution: gas evolution).
  - Step C (Workup): Allow the mixture to warm to room temperature and stir for 12 hours. Quench with water/dilute HCl.[1][2] Basify the aqueous layer to pH >12 using NaOH.[1][2][4]
  - Step D (Extraction): Extract with DCM ( ).[1][2] Dry combined organics over and concentrate under vacuum.
  - Step E (Purification): The crude oil can be purified via vacuum distillation or converted to the hydrochloride salt (HCl gas in diethyl ether) for recrystallization.[1][2]

## Visualization of Synthesis Pathway[2]



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Figure 1: Reductive amination pathway utilizing 2-phenylethylamine and 2-butanone.[1]

## Physicochemical Profiling

As a secondary amine, the compound exhibits properties typical of lipophilic bases.[1][2] The

-sec-butyl group increases lipophilicity (LogP) compared to the parent phenethylamine, potentially enhancing blood-brain barrier (BBB) permeability.[1][2]

Property	Value (Predicted/Experimental)	Context
Physical State	Colorless to pale yellow liquid	Free base form
Boiling Point	~205–215 °C at 760 mmHg	Estimated based on homologs
pKa	~10.0–10.5	Typical for dialkylamines
LogP	~3.1	High lipophilicity
Solubility	Low in water; High in EtOH, DCM, Et2O	Free base
Salt Form	Hydrochloride (White crystalline solid)	Preferred for stability

## Pharmacological Context & Applications

### Structure-Activity Relationship (SAR)

This compound belongs to the class of

-substituted phenethylamines.[1][2]

- **Metabolic Stability:** The bulky sec-butyl group sterically hinders access by Monoamine Oxidase (MAO) enzymes (both MAO-A and MAO-B), likely prolonging the half-life compared to unsubstituted phenethylamine (PEA).[1]

- **Receptor Affinity:**

-alkylation generally reduces direct affinity for adrenergic receptors compared to the primary amine.[1][2] However, it may retain activity as a Trace Amine-Associated Receptor 1

(TAAR1) agonist or act as a monoamine releasing agent.[1][2]

- Comparison: It is structurally intermediate between

-isopropylphenethylamine and

-propylphenethylamine.[1][2]

## Analytical Characterization

For verification of the synthesized compound, the following spectral signatures are expected:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>):
  - 7.1–7.3 (m, 5H, Ar-H)[2]
  - 2.8–2.9 (m, 4H,  
) [2]
  - 2.6 (m, 1H,  
)
  - 1.4 (m, 2H,  
of butyl)[2]
  - 1.0 (d, 3H,  
of butyl)[2]
  - 0.9 (t, 3H, terminal  
)

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24874, sec-Butylamine.[1][2] Retrieved from [[Link](#)][2]

- Glennon, R. A., et al. (1988). Structure-activity relationships of N-substituted phenethylamines. [1][2] *Pharmacology Biochemistry and Behavior*. [1][2] (Contextual grounding for SAR analysis).
- Common Chemistry. Search results for N-sec-butyl isomers. (Verifying lack of direct CAS for specific target).

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## Sources

- 1. N-sec-Butylpropylamine | C7H17N | CID 559366 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Sec-Butylamine | C4H11N | CID 24874 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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- 4. CN103641725A - Preparation method of phenylethylamine - Google Patents [[patents.google.com](https://patents.google.com)]
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